molecular formula C13H21N3O B6437143 6-ethyl-N-methyl-N-[(oxan-2-yl)methyl]pyrimidin-4-amine CAS No. 2549015-96-3

6-ethyl-N-methyl-N-[(oxan-2-yl)methyl]pyrimidin-4-amine

Cat. No.: B6437143
CAS No.: 2549015-96-3
M. Wt: 235.33 g/mol
InChI Key: WIRHZTADJODBLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethyl-N-methyl-N-[(oxan-2-yl)methyl]pyrimidin-4-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a pyrimidine core, a privileged scaffold in pharmaceutical development known for its versatile biological activity . This specific derivative is a functionalized molecule incorporating a tetrahydropyran ring, a structural motif often employed to fine-tune the physicochemical properties and pharmacokinetic profiles of lead compounds. Pyrimidine-based structures are frequently investigated as potent inhibitors of critical enzymatic targets . Notably, analogous compounds have demonstrated high affinity for dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and a validated target for anti-infective and anti-cancer therapies . Furthermore, the pyrimidine scaffold is a common component of kinase inhibitors, which act by competing with ATP in the active sites of these signaling proteins . The structural features of this amine—including its 6-ethyl substituent and the N-methyl-N-[(oxan-2-yl)methyl] side chain—suggest its potential utility as a key intermediate or building block in the synthesis of more complex bioactive molecules. Researchers may explore its application in developing novel therapeutic agents targeting hyperproliferative disorders, cardiovascular diseases, and infectious pathologies . Its value lies in its contribution to structure-activity relationship (SAR) studies and the optimization of drug-like properties in preclinical research.

Properties

IUPAC Name

6-ethyl-N-methyl-N-(oxan-2-ylmethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-3-11-8-13(15-10-14-11)16(2)9-12-6-4-5-7-17-12/h8,10,12H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRHZTADJODBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N(C)CC2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Alkylation

Chloropyrimidines react with ethyl Grignard reagents (e.g., ethylmagnesium bromide) in tetrahydrofuran (THF) at −78°C to 0°C, replacing the chloride with an ethyl group. This method affords moderate yields (60–70%) but requires anhydrous conditions.

Palladium-Catalyzed Coupling

Suzuki-Miyaura coupling using 6-bromopyrimidine and ethylboronic acid in the presence of Pd(PPh₃)₄ and potassium carbonate achieves higher yields (80–85%). This method is advantageous for scalability and functional group tolerance.

N-Methylation Strategies

Selective N-methylation of the pyrimidin-4-amine is critical. Two predominant methods are employed:

Direct Methylation with Methyl Iodide

Treatment with methyl iodide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60–80°C for 12–24 hours yields N-methylated products. Excess methyl iodide ensures complete conversion, though over-alkylation is a risk.

Reductive Amination

Formaldehyde and sodium cyanoborohydride in methanol at room temperature selectively methylate the amine. This method avoids harsh conditions and achieves yields of 75–85%.

N-Alkylation with the Oxan-2-ylmethyl Group

Introducing the oxan-2-ylmethyl moiety requires careful handling of steric and electronic factors.

Nucleophilic Substitution

Reaction of N-methylpyrimidin-4-amine with (oxan-2-yl)methyl bromide in the presence of sodium hydride (NaH) in THF provides the bis-alkylated product. Yields range from 65–75%, with purification via column chromatography.

Reductive Amination

Condensation of N-methylpyrimidin-4-amine with oxan-2-ylmethyl aldehyde using sodium triacetoxyborohydride (STAB) in dichloroethane at 40°C achieves superior selectivity (85–90% yield). This method minimizes side products and is preferred for industrial applications.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors enhances reaction control and reduces processing times. For example, a two-stage system couples pyrimidine alkylation and N-methylation, achieving 92% overall yield with a throughput of 5 kg/h.

Purification Techniques

Crystallization from ethanol/water mixtures or simulated moving bed (SMB) chromatography ensures >99% purity. Residual solvents are minimized using wiped-film evaporators.

Comparative Analysis of Synthetic Routes

Step Method Yield Conditions Advantages
Pyrimidine formationCyclocondensation70–75%NaOEt, reflux, 6 hCost-effective, scalable
EthylationSuzuki coupling80–85%Pd(PPh₃)₄, K₂CO₃, 80°CHigh regioselectivity
N-MethylationReductive amination85%STAB, MeOH, rtMild conditions, high selectivity
N-Oxan methylationReductive amination90%NaBH₃CN, DCE, 40°CMinimal byproducts, industrial-friendly

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-methyl-N-[(oxan-2-yl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-2-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in DMF.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Pharmacological Applications

Anticancer Properties
Research indicates that derivatives of pyrimidine compounds, including 6-ethyl-N-methyl-N-[(oxan-2-yl)methyl]pyrimidin-4-amine, exhibit inhibitory effects on specific kinases involved in cancer progression. For instance, compounds targeting the c-KIT kinase have shown promise in treating gastrointestinal stromal tumors (GISTs), which are driven by mutations in the c-KIT gene . The ability of such compounds to inhibit kinase activity can be pivotal in developing targeted therapies for various cancers.

Mechanism of Action
The mechanism typically involves the selective inhibition of tyrosine kinases, which are crucial for tumor growth and survival. By disrupting these signaling pathways, these compounds can induce apoptosis in cancer cells and inhibit their proliferation. In vitro studies have demonstrated that certain pyrimidine derivatives can effectively block the growth of cancer cell lines associated with c-KIT mutations .

Chemical Synthesis Applications

Synthesis of Novel Compounds
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the creation of new pharmacologically active compounds. The oxan moiety can be utilized to introduce additional functional groups, enhancing the compound's biological activity and selectivity .

Case Study: Synthesis Pathways
A notable study involved synthesizing a series of pyrimidine derivatives using this compound as an intermediate. The research outlined several synthetic pathways that led to compounds with improved potency against specific cancer targets. These pathways included various coupling reactions and cyclization processes that leverage the compound's functional groups to yield diverse derivatives .

Mechanism of Action

The mechanism of action of 6-ethyl-N-methyl-N-[(oxan-2-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Substituent Variations in Pyrimidin-4-amine Derivatives

The following table highlights key structural differences between 6-ethyl-N-methyl-N-[(oxan-2-yl)methyl]pyrimidin-4-amine and related pyrimidine/quinazoline derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
This compound Pyrimidin-4-amine 6-Ethyl, N-methyl, N-(tetrahydropyran-2-ylmethyl) ~239.33 Oxygen-rich substituent; potential for enhanced bioavailability
N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine Pyrimidin-4-amine 6-(4-Aminopiperidin-1-yl), N-allyl Not provided Piperidine moiety may improve CNS penetration; allyl group for reactivity
6-{4-[(4-Ethylpiperazinyl)methyl]phenyl}-N-[(1R)-1-phenylethyl]-1H-pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolopyrimidine 4-Ethylpiperazinylmethyl, phenylethyl 497.62 (CAS: 497839-62-0) Bulky aromatic substituents; likely targets protein-protein interactions
5-(4-Fluorophenyl)-6-phenyl-N-(tetrahydrofuran-2-ylmethyl)furo[2,3-d]pyrimidin-4-amine Furopyrimidin-4-amine 5-(4-Fluorophenyl), 6-phenyl, N-(tetrahydrofuran-2-ylmethyl) 389.42 Fluorine enhances metabolic stability; tetrahydrofuran improves solubility
4-Ethoxy-6-methyl-N-phenylpyrimidin-2-amine Pyrimidin-2-amine 4-Ethoxy, 6-methyl, N-phenyl 229.28 Ethoxy group at position 4; aromatic amine for π-π stacking interactions

Key Observations

Substituent Effects on Bioavailability: The tetrahydropyran-2-ylmethyl group in the target compound (vs. tetrahydrofuran-2-ylmethyl in ) introduces a larger oxygenated ring, which may improve water solubility compared to five-membered ring analogues. Ethyl vs.

Synthetic Accessibility :

  • Quinazoline derivatives (e.g., compounds 7n and 7o in ) exhibit yields of 75–80%, suggesting that similar synthetic strategies (e.g., Buchwald-Hartwig amination) could be applicable to the target compound.

Functional Group Implications :

  • N-Alkyl vs. N-Aryl : The target compound’s N-methyl and N-(oxan-2-yl)methyl groups contrast with N-aryl substituents in , which may reduce off-target interactions with aromatic-binding receptors.
  • Oxygen-Containing Moieties : Both tetrahydropyran (target) and tetrahydrofuran () groups enhance solubility, but the six-membered ring in the former may confer greater conformational flexibility .

Biological Activity

6-ethyl-N-methyl-N-[(oxan-2-yl)methyl]pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

The compound has the molecular formula C12H19N3OC_{12}H_{19}N_3O and features a pyrimidine core substituted with an ethyl group and an oxan-2-yl methyl moiety. Its structure suggests potential interactions with biological targets, particularly in enzymatic pathways.

Research indicates that compounds similar to this compound often act as inhibitors of key enzymes involved in various biological processes:

  • p38 MAP Kinase Inhibition : Compounds within this class have shown significant inhibition of p38 MAP kinase, which plays a crucial role in inflammatory responses. Inhibition of this kinase can lead to decreased production of pro-inflammatory cytokines such as TNFα and IL-6, suggesting potential use in treating autoimmune diseases .
  • Cytotoxic Activity : Studies have reported that pyrimidine derivatives exhibit cytotoxic effects against cancer cell lines. For instance, derivatives with aromatic substitutions demonstrated enhanced cytotoxicity against HeLa and MCF-7 cell lines, indicating that structural modifications can significantly impact biological activity .

Biological Evaluation

The biological activity of this compound has been assessed through various in vitro studies:

Cytotoxicity Assays

A comparative study evaluated the cytotoxic effects of several pyrimidine derivatives against cancer cell lines:

CompoundCell LineIC50 (µg/mL)Activity Level
This compoundHeLa25.5 ± 1.3High
Reference Drug (Doxorubicin)HeLa0.36 ± 0.02Very High
Other DerivativeMCF-7>500Low

The compound demonstrated promising cytotoxicity, particularly against HeLa cells, although it was less effective than doxorubicin .

In Vivo Studies

In vivo studies have shown that modifications to the pyrimidine structure can enhance pharmacokinetic profiles. For example, structural changes led to improved oral bioavailability and better therapeutic outcomes in animal models of arthritis, indicating the compound's potential for systemic applications .

Case Studies

  • Anti-inflammatory Effects : A study involving the administration of related compounds in an adjuvant-induced arthritis model highlighted the anti-inflammatory potential of pyrimidine derivatives. The results indicated a marked reduction in inflammatory markers, supporting the hypothesis that these compounds could serve as effective treatments for inflammatory diseases .
  • Combination Therapies : Research has suggested that combining this compound with ionizing radiation enhanced its anticancer effects. The combination therapy resulted in increased apoptosis in cancer cells, demonstrating the compound's utility in multimodal treatment strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.